molecular formula C14H24N4O5 B12905568 (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid

Cat. No.: B12905568
M. Wt: 328.36 g/mol
InChI Key: YVYSZGSTGDYNHS-JTQLQIEISA-N
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Description

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of amino and carboxamido groups through reactions such as amidation and amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Influencing intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrrolidine derivatives with comparable structures and functional groups. Examples include:

    Pyrrolidine-2-carboxylic acid derivatives: Compounds with similar ring structures and functional groups.

    Amino acid derivatives: Compounds with amino and carboxyl functional groups.

Uniqueness

The uniqueness of (S)-5-(N-(2-Amino-2-oxoethyl)-1-(2-aminoacetyl)pyrrolidine-2-carboxamido)pentanoic acid lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

5-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-(2-amino-2-oxoethyl)amino]pentanoic acid

InChI

InChI=1S/C14H24N4O5/c15-8-12(20)18-7-3-4-10(18)14(23)17(9-11(16)19)6-2-1-5-13(21)22/h10H,1-9,15H2,(H2,16,19)(H,21,22)/t10-/m0/s1

InChI Key

YVYSZGSTGDYNHS-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)N(CCCCC(=O)O)CC(=O)N

Origin of Product

United States

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